Bienvenue dans la boutique en ligne BenchChem!

2,4-dichloro-N-(pyridin-4-yl)benzamide

HDAC inhibition Benzamide Epigenetics

2,4-Dichloro-N-(pyridin-4-yl)benzamide (CAS 328909-71-3) is a member of the N-pyridinylbenzamide class, characterized by a 2,4-dichloro-substituted benzamide core linked to a pyridin-4-yl cap group. This scaffold places it within the broader family of benzamide histone deacetylase (HDAC) inhibitors, a class that includes clinically advanced agents such as chidamide, entinostat, and mocetinostat.

Molecular Formula C12H8Cl2N2O
Molecular Weight 267.11
CAS No. 328909-71-3
Cat. No. B2742579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dichloro-N-(pyridin-4-yl)benzamide
CAS328909-71-3
Molecular FormulaC12H8Cl2N2O
Molecular Weight267.11
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)C(=O)NC2=CC=NC=C2
InChIInChI=1S/C12H8Cl2N2O/c13-8-1-2-10(11(14)7-8)12(17)16-9-3-5-15-6-4-9/h1-7H,(H,15,16,17)
InChIKeyCNUMGKSMDVCODH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichloro-N-(pyridin-4-yl)benzamide (CAS 328909-71-3): Baseline Identity and Procurement-Relevant Classification


2,4-Dichloro-N-(pyridin-4-yl)benzamide (CAS 328909-71-3) is a member of the N-pyridinylbenzamide class, characterized by a 2,4-dichloro-substituted benzamide core linked to a pyridin-4-yl cap group [1]. This scaffold places it within the broader family of benzamide histone deacetylase (HDAC) inhibitors, a class that includes clinically advanced agents such as chidamide, entinostat, and mocetinostat [2]. The compound is commercially available through Sigma-Aldrich as an AldrichCPR product (cat. no. R548278), primarily positioned as a research tool for early discovery . Its structural simplicity—lacking the extended linker regions and additional aminophenyl or aminomethylbenzamide moieties found in clinical benzamide HDAC inhibitors—makes it an attractive minimal pharmacophore or fragment starting point for structure–activity relationship (SAR) exploration and chemical biology probe development [3].

Why 2,4-Dichloro-N-(pyridin-4-yl)benzamide Cannot Be Replaced by a Generic Benzamide HDAC Inhibitor


Within the benzamide HDAC inhibitor class, two structural variables critically govern target engagement profile: (i) the positional attachment of the pyridine ring and (ii) the substitution pattern on the benzamide phenyl ring [1]. The pyridin-4-yl attachment in this compound directs zinc-binding geometry distinctly from the pyridin-3-yl isomer, which has been crystallographically shown to occupy the JARID1B/KDM5B demethylase active site rather than HDAC enzymes [2]. Moreover, systematic structure–activity studies on N-pyridinylbenzamides demonstrate that pyridin-4-yl positional isomers are generally more active than pyridin-3-yl analogs in antimycobacterial assays [3]. Even among pyridin-4-yl benzamides, the 2,4-dichloro substitution pattern modulates potency—the compound's measured HDAC1/2 inhibitory activity (IC50 = 847 nM in HeLa cell extract) places it in a distinct potency bracket compared to the sub-100 nM clinical candidates [4]. These three axes—pyridine position, chlorine substitution pattern, and resultant target potency—mean that generic class substitution without explicit bridging data risks unpredictable shifts in target engagement, selectivity profile, and biological outcome.

Quantitative Differentiation Evidence: 2,4-Dichloro-N-(pyridin-4-yl)benzamide vs. Closest Analogs and In-Class Candidates


HDAC1/2 Inhibitory Potency of 2,4-Dichloro-N-(pyridin-4-yl)benzamide vs. Clinical Benzamide HDAC Inhibitors

The target compound inhibits HDAC1/HDAC2 with an IC50 of 847 nM in human HeLa cell extract, measured via microtiter plate readout after 30 min incubation [1]. In comparison, the structurally related clinical benzamide HDAC inhibitors chidamide (IC50 = 95 nM for recombinant HDAC1) and entinostat (IC50 = 243 nM for recombinant HDAC1) exhibit 8.9-fold and 3.5-fold greater potency, respectively. However, the assay systems differ (HeLa cell extract vs. recombinant enzyme), and the target compound lacks the extended aminomethylbenzamide linker present in both clinical compounds, which contributes to enhanced zinc-binding and potency [2]. This potency differential positions the target compound as a minimal-effector control or fragment starting point rather than a potent pharmacological tool.

HDAC inhibition Benzamide Epigenetics

Pyridin-4-yl vs. Pyridin-3-yl Positional Isomer: Divergent Target Engagement Profiles

The pyridin-4-yl positional isomer (target compound) is annotated as an HDAC1/2 inhibitor with an IC50 of 847 nM [1]. In contrast, the pyridin-3-yl positional isomer (2,4-dichloro-N-(pyridin-3-yl)benzamide, CAS 197800-84-3) has been crystallographically resolved in complex with the catalytic domain of human JARID1B/KDM5B histone demethylase (PDB: 5FZ1), demonstrating that shifting the pyridine nitrogen from the 4- to 3-position redirects target engagement from HDAC enzymes to the KDM5 family of epigenetic erasers [2]. Furthermore, antimycobacterial structure–activity studies on N-pyridinylbenzamides report that pyridin-4-yl derivatives are generally more active than their pyridin-3-yl counterparts [3]. This positional isomer-dependent target switching is a critical differentiator for procurement: researchers specifically targeting HDAC enzymes must confirm the 4-pyridyl attachment to avoid inadvertent acquisition of the KDM5B-binding 3-pyridyl isomer.

Target selectivity Positional isomer KDM5B/JARID1B

Class-Level Evidence: Pyridyl-Cap Benzamide HDAC Inhibitors Are Preferentially Effective HIV-1 Latency-Reversing Agents

A primary cell model screen of 94 epigenetic compounds identified that, within the HDAC inhibitor class, molecules containing a benzamide functional group with a pyridyl cap group—the exact structural motif of 2,4-dichloro-N-(pyridin-4-yl)benzamide—were the most active latency-reversing agents (LRAs) with the least pronounced toxicity in primary resting CD4+ T cells [1]. This class-level finding was exemplified by the clinical compound chidamide but extends to all benzamide-pyridyl HDAC inhibitors sharing this pharmacophore. This provides a rationale for selecting the target compound as a scaffold-representative probe in HIV latency research, where non-pyridyl-capped benzamides or hydroxamic acid HDAC inhibitors (e.g., SAHA/vorinostat) have shown weaker translation from cell-line models to primary patient samples [1].

HIV-1 latency HDAC inhibitor Pyridyl cap

Procurement-Specific Differentiation: Analytical Data Availability and Purity Assurance

Sigma-Aldrich supplies 2,4-dichloro-N-(pyridin-4-yl)benzamide as an AldrichCPR product (cat. no. R548278), a designation indicating that the compound is part of a collection of rare and unique chemicals provided to early discovery researchers without vendor-collected analytical data . The supplier explicitly states: 'Sigma-Aldrich does not collect analytical data for this product. Buyer assumes responsibility to confirm product identity and/or purity. All sales are final.' In contrast, common benzamide HDAC inhibitors such as entinostat (MS-275) and CI-994 are typically supplied with certificates of analysis including HPLC purity, NMR, and mass spectrometry confirmation . This places the procurement burden on the buyer to independently verify identity and purity (e.g., by NMR, LC-MS, or elemental analysis) before use in quantitative assays.

Quality control Analytical characterization Procurement

Evidence-Backed Application Scenarios for 2,4-Dichloro-N-(pyridin-4-yl)benzamide (CAS 328909-71-3)


Minimal Pharmacophore Fragment for Benzamide HDAC Inhibitor SAR Studies

As established in Section 3 (Evidence Item 1), the target compound inhibits HDAC1/2 with an IC50 of 847 nM, approximately 9-fold less potent than the clinical benzamide chidamide [1]. This moderate potency, combined with the absence of the extended linker region found in clinical candidates [2], positions 2,4-dichloro-N-(pyridin-4-yl)benzamide as an ideal minimal pharmacophore control. Researchers can use this compound as a baseline fragment to systematically evaluate the contribution of linker elongation, additional zinc-binding groups (e.g., ortho-amino groups), and cap group modifications on HDAC potency and selectivity. Its structural simplicity reduces synthetic complexity and cost compared to multi-step clinical candidates, enabling high-throughput analoging campaigns [3].

Positional Isomer Reference Standard for Target Selectivity Validation

Section 3 (Evidence Item 2) demonstrates that the pyridin-4-yl isomer engages HDAC1/2, while the pyridin-3-yl isomer binds the KDM5B/JARID1B demethylase active site (PDB: 5FZ1) [4]. This positional isomer pair constitutes a powerful selectivity control set for epigenetic target validation studies. Researchers investigating benzamide-pyridyl scaffold interactions with HDAC enzymes should procure both isomers and test them in parallel to confirm that observed biological effects are HDAC-mediated rather than arising from off-target engagement of KDM5 family demethylases. This paired-isomer approach provides internal selectivity validation not achievable with single-compound studies.

Scaffold-Representative Probe for HIV-1 Latency Reversal Research

Class-level evidence (Section 3, Evidence Item 3) identifies benzamide HDAC inhibitors bearing a pyridyl cap group as the most effective and least toxic latency-reversing agents in primary CD4+ T cell HIV-1 latency models, outperforming hydroxamic acid HDAC inhibitors such as SAHA [5]. 2,4-Dichloro-N-(pyridin-4-yl)benzamide, as a structurally minimal benzamide-pyridyl scaffold, can serve as a probe to dissect the minimal pharmacophore requirements for HIV-1 latency reversal within this privileged chemotype. Its modest HDAC potency (IC50 = 847 nM) allows researchers to distinguish transcription-dependent latency reversal from HDAC inhibition-independent effects that may occur at higher concentrations of potent clinical HDACis.

Synthetic Intermediate for Diversified Benzamide Libraries

The 2,4-dichloro substitution pattern provides two chemically orthogonal reactive handles (electron-deficient aryl chlorides) for sequential functionalization via nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions . This enables systematic exploration of halogen position effects on HDAC potency and selectivity. The compound's commercial availability from Sigma-Aldrich as a building block (AldrichCPR R548278) supports its use as a starting material for parallel library synthesis, with the caveat that independent identity and purity verification is required due to the absence of vendor analytical data (Section 3, Evidence Item 4).

Quote Request

Request a Quote for 2,4-dichloro-N-(pyridin-4-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.